Nudicaucin A
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Overview
Description
Nudicaucin A is a triterpenoid saponin isolated from the plant Hedyotis nudicaulis. It is known for its antibacterial and anti-inflammatory properties in vitro . The compound has a molecular formula of C47H76O17 and a molecular weight of 913.11 g/mol . This compound is a complex molecule with multiple hydroxyl groups and glycosidic linkages, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Nudicaucin A is primarily isolated from natural sources, specifically from the whole plant of Hedyotis nudicaulis . The isolation process involves extraction with solvents such as methanol, ethanol, or DMSO, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its complex structure and the challenges associated with its synthesis. Most of the available this compound is obtained through extraction from natural sources and subsequent purification .
Chemical Reactions Analysis
Types of Reactions
Nudicaucin A undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups in the molecule can be reduced to hydroxyl groups.
Substitution: The glycosidic linkages can undergo substitution reactions with different sugar moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic conditions can facilitate the substitution of glycosidic linkages.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction of carbonyl groups can yield hydroxyl groups.
Scientific Research Applications
Nudicaucin A has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound for the identification and quantification of similar triterpenoid saponins.
Biology: Studied for its antibacterial and anti-inflammatory properties.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Used in the development of natural product-based pharmaceuticals and cosmetics.
Mechanism of Action
The mechanism of action of Nudicaucin A involves its interaction with bacterial cell membranes, leading to disruption and subsequent antibacterial effects . Additionally, its anti-inflammatory properties are attributed to the inhibition of pro-inflammatory cytokines and enzymes . The molecular targets and pathways involved include the inhibition of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2) pathways .
Comparison with Similar Compounds
Nudicaucin A is part of a group of triterpenoid saponins that includes Nudicaucin B and Nudicaucin C . These compounds share similar structures but differ in the specific sugar moieties attached to the aglycone. This compound is unique due to its specific glycosidic linkages and the presence of multiple hydroxyl groups, which contribute to its distinct bioactive properties .
List of Similar Compounds
- Nudicaucin B
- Nudicaucin C
- Guaiacin D
This compound stands out among these compounds due to its potent antibacterial and anti-inflammatory activities, making it a valuable compound for further research and potential therapeutic applications.
Properties
Molecular Formula |
C46H72O17 |
---|---|
Molecular Weight |
897.1 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6a,6b,9,9,12a-pentamethyl-2-methylidene-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C46H72O17/c1-21-9-14-46(41(57)63-40-35(55)33(53)31(51)26(19-48)60-40)16-15-44(5)22(23(46)17-21)7-8-28-43(4)12-11-29(42(2,3)27(43)10-13-45(28,44)6)61-38-36(56)37(24(49)20-58-38)62-39-34(54)32(52)30(50)25(18-47)59-39/h7,23-40,47-56H,1,8-20H2,2-6H3/t23-,24-,25+,26+,27-,28+,29-,30-,31+,32-,33-,34+,35+,36+,37-,38-,39-,40-,43-,44+,45+,46-/m0/s1 |
InChI Key |
WXWFCULTYPZHJI-OAJRYFGQSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(=C)CC5)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@H](CO7)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)O)OC5C(C(C(C(O5)CO)O)O)O)O)C)CC=C6C3(CCC7(C6CC(=C)CC7)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C |
Origin of Product |
United States |
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